Blazein

Beschreibung

6-O-Methylcerevisterol has been reported in Agaricus blazei, Hypsizygus marmoreus, and other organisms with data available.

isolated from Agaricus blazei Murrill (himematsutake), induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

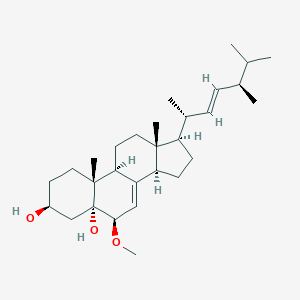

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVCGTRDXSDAHC-KNXFMRPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045592 |

Source

|

| Record name | Blazein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126060-09-1 |

Source

|

| Record name | Blazein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126060-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blazein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Blazein's Mechanism of Action in Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive review of the available scientific literature on the mechanism of action of Blazein, a steroid isolated from the mushroom Agaricus blazei Murrill, in cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel steroid that has demonstrated anti-cancer properties by inducing programmed cell death, or apoptosis, in various human cancer cell lines.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis, characterized by DNA fragmentation and morphological changes consistent with apoptotic chromatin condensation.[1][2] Furthermore, studies suggest that this compound's anti-proliferative effects are linked to the upregulation of the tumor suppressor protein p53 and the cytokine Tumor Necrosis Factor-alpha (TNF-α).[4]

Core Mechanism of Action: Induction of Apoptosis

The predominant anti-cancer effect of this compound documented in the literature is the induction of apoptosis. This process is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

2.1. DNA Fragmentation

A hallmark of apoptosis is the cleavage of DNA into oligonucleosomal-sized fragments. Studies have shown that treatment of human lung cancer (LU99) and stomach cancer (KATO III) cells with this compound leads to significant DNA fragmentation.[1][2] This fragmentation was observed to occur within 2 to 3 days of exposure to the compound, indicating a time-dependent induction of the apoptotic cascade.[1][2]

2.2. Morphological Changes

In addition to DNA fragmentation, this compound treatment induces morphological changes characteristic of apoptosis. These changes include chromatin condensation, which has been observed in human lung and stomach cancer cells.[1]

2.3. Upregulation of Pro-Apoptotic Factors

Research indicates that this compound's apoptotic effects are mediated, at least in part, by the upregulation of key signaling molecules. In human lung cancer A549 cells, this compound treatment was found to increase the expression of the tumor suppressor p53.[4] The p53 protein plays a critical role in cell cycle arrest and the initiation of apoptosis in response to cellular stress. Furthermore, this compound administration also led to an increase in TNF-α immuno-positive cells.[4] TNF-α is a pleiotropic cytokine that can directly induce apoptosis through its receptor.

Affected Cancer Cell Lines

The anti-cancer effects of this compound have been observed in several human cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | Observed Effects | Citations |

| LU99 | Lung Cancer | Induction of apoptosis, DNA fragmentation, morphological changes | [1][2] |

| KATO III | Stomach Cancer | Induction of apoptosis, DNA fragmentation, morphological changes | [1][2] |

| A549 | Lung Cancer | Inhibition of cell proliferation, upregulation of p53 and TNF-α | [4] |

| COLO201 | Colon Cancer | Induction of apoptosis | [4] |

Signaling Pathway

Based on the available data, a proposed signaling pathway for this compound's action involves the upregulation of p53 and TNF-α, leading to the activation of the apoptotic cascade.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies mentioned in the literature are summarized below. It is recommended to consult the original publications for more specific details.

5.1. Cell Culture

Human cancer cell lines (LU99, KATO III, A549, COLO201) were cultured in appropriate media and conditions.

5.2. DNA Fragmentation Assay

The induction of apoptosis was assessed by analyzing DNA fragmentation. This is typically performed by extracting DNA from treated and untreated cells and visualizing the DNA fragments via agarose gel electrophoresis.

5.3. Immunocytochemistry

The expression levels of p53 and TNF-α were evaluated using immunocytochemistry.[4] This technique involves using specific antibodies to detect the proteins of interest within the cells, which are then visualized using fluorescence microscopy.

5.4. Western Blot Analysis

Western blotting was used to confirm the upregulation of the tumor suppressor p53 in response to this compound treatment.[4] This method separates proteins by size and allows for the detection of specific proteins using antibodies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis in a variety of cancer cell lines. The upregulation of p53 and TNF-α appears to be a key component of this mechanism. However, the current body of research is limited. Further in-depth studies are required to fully elucidate the complete signaling cascade initiated by this compound, identify its direct molecular targets, and establish its therapeutic potential through comprehensive preclinical and clinical investigations. Specifically, quantitative analyses such as IC50 determination in a broader range of cancer cell lines and detailed studies on the involvement of other apoptotic pathway components, such as caspases, are warranted.

References

- 1. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjmd.zu.edu.pk [pjmd.zu.edu.pk]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

The Biological Activity of Blazein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blazein, a novel steroid isolated from the medicinal mushroom Agaricus blazei Murrill, has demonstrated notable biological activity, particularly in the context of oncology.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its pro-apoptotic effects on cancer cells. This document summarizes the available data, outlines detailed experimental methodologies for its study, and visualizes the potential signaling pathways involved in its mechanism of action. While specific quantitative data for this compound remains limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research and development.

Introduction

Agaricus blazei Murrill, also known as Himematsutake, has a long history of use in traditional medicine, particularly for its purported anti-cancer and immunomodulatory properties.[2] Scientific investigations into its bioactive constituents have led to the isolation of various compounds, including polysaccharides, agaritine, and steroids.[3] Among these, this compound, a steroid identified by mass spectrometry and ¹H-NMR, has emerged as a compound of interest due to its cytotoxic effects on cancer cells.[1][2] This guide focuses specifically on the biological activities of this compound, providing a technical resource for researchers in drug discovery and development.

Core Biological Activity: Induction of Apoptosis

The primary biological activity of this compound reported to date is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This activity has been observed in human lung cancer (LU99) and stomach cancer (KATO III) cell lines.[1][2]

Mechanism of Action

The apoptotic mechanism of this compound is characterized by DNA fragmentation, a hallmark of apoptosis, where the cell's DNA is cleaved into oligonucleosomal-sized fragments.[1][2] This process is time-dependent, with fragmentation observed after two days of treatment in KATO III cells and after three days in LU99 cells.[1][2]

While the precise signaling pathways activated by this compound have not been fully elucidated, research on other bioactive compounds from Agaricus blazei and other natural products suggests potential mechanisms that may also be relevant to this compound. These include the activation of caspase cascades and the involvement of mitochondrial pathways.

Hypothetical Signaling Pathways

Based on the known mechanisms of other apoptosis-inducing compounds, two primary pathways are hypothesized to be involved in this compound's mechanism of action: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |

| LU99 | Lung Cancer | Data not available | 72 | MTT Assay |

| KATO III | Stomach Cancer | Data not available | 48 | MTT Assay |

Table 2: Apoptosis Induction by this compound

| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Exposure Time (hrs) |

| LU99 | Data not available | Data not available | 72 |

| KATO III | Data not available | Data not available | 48 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Extraction and Purification of this compound

A standardized protocol for the extraction and purification of this compound has not been published. However, a general approach based on the extraction of other steroid compounds from Agaricus blazei can be proposed.

Protocol:

-

Preparation of Mushroom Material: Obtain dried fruiting bodies of Agaricus blazei and grind them into a fine powder.

-

Solvent Extraction: Perform a sequential extraction of the mushroom powder with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethanol or methanol to extract steroidal compounds.

-

Concentration: Evaporate the solvent from the ethanol/methanol extract under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different fractions.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine fractions that show a similar profile.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using preparative reverse-phase HPLC.

-

Structural Elucidation: Confirm the identity and purity of the isolated this compound using mass spectrometry and ¹H-NMR and ¹³C-NMR spectroscopy.

Cell Culture

-

LU99 (Human Lung Cancer): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

KATO III (Human Stomach Cancer): Culture in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.

-

Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Fragmentation Assay

-

Culture LU99 or KATO III cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for the indicated times (e.g., 24, 48, 72 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Centrifuge the lysate to pellet the high molecular weight DNA.

-

Extract the fragmented DNA from the supernatant using a phenol-chloroform extraction.

-

Precipitate the DNA with ethanol and resuspend it in TE buffer containing RNase A.

-

Run the DNA samples on a 1.5% agarose gel containing ethidium bromide.

-

Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Treat cells with this compound as described for the DNA fragmentation assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion and Future Directions

This compound, a steroid from Agaricus blazei, demonstrates clear pro-apoptotic activity in lung and stomach cancer cell lines. While the foundational evidence is promising, further in-depth research is required to fully characterize its therapeutic potential. Future studies should focus on:

-

Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

-

Elucidating the specific signaling pathways involved in this compound-induced apoptosis through techniques such as Western blotting for key apoptotic proteins (caspases, Bcl-2 family proteins) and pathway-specific inhibitors.

-

Investigating the in vivo efficacy of this compound in animal models of cancer.

-

Optimizing the extraction and purification protocol to enable larger-scale production for preclinical and clinical studies.

This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a potential novel anti-cancer agent. The provided protocols and hypothetical frameworks offer a starting point for the systematic evaluation of this promising natural product.

References

- 1. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

Blazein: A Technical Guide to its Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blazein is a bioactive ergostanoid isolated from the medicinal mushroom Agaricus blazei.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physical properties, isolation from its natural source, and its documented biological activity, particularly its pro-apoptotic effects on cancer cells. It is important to note that, to date, no total chemical synthesis of this compound has been reported in the scientific literature. Therefore, this document will focus on its isolation and characterization.

Compound Structure and Properties

This compound is a steroid derivative with the chemical formula C29H48O3.[3] Its structure was elucidated using mass spectrometry and 1H-NMR spectroscopy.[1][2][4] The IUPAC name for this compound is (3β,5α,6β,22E)-6-methoxyergosta-7,22-diene-3,5-diol.[5] It is classified as an ergostanoid, a class of steroids characterized by a specific side chain at the C17 position of the steroid nucleus.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H48O3 | PubChem[5] |

| Molar Mass | 444.7 g/mol | PubChem[5] |

| IUPAC Name | (3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol | PubChem[5] |

| CAS Number | 126060-09-1 | Wikipedia[3] |

| Synonyms | 6-O-Methylcerevisterol, (22E)-6β-methoxyergosta-7,22-diene-3β,5α-diol | PubChem[5] |

Synthesis and Isolation

Chemical Synthesis

As of the date of this document, a total chemical synthesis of this compound has not been reported in peer-reviewed scientific literature. The complexity of the steroidal backbone and the specific stereochemistry of its functional groups present a significant synthetic challenge.

Isolation from Natural Sources

This compound is a fungal metabolite isolated from the fruiting body of the mushroom Agaricus blazei Murrill (himematsutake).[1][2] While the specific, detailed protocol for the isolation of this compound from the original research paper is not publicly available, a general workflow for the isolation of steroid compounds from fungal sources can be described.

Experimental Protocol: General Procedure for the Isolation of Ergostanoids from Fungi

-

Extraction:

-

The dried and powdered fruiting bodies of Agaricus blazei are subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, or a direct extraction with a chloroform/methanol mixture to isolate the lipid fraction.[6]

-

-

Fractionation:

-

The crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between different immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction containing the target compound is subjected to multiple rounds of chromatography for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of acetonitrile and methanol.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using reversed-phase HPLC to yield pure this compound.

-

-

Structure Elucidation:

Caption: General workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its anti-cancer effect, specifically its ability to induce apoptosis in human cancer cell lines.[1][2][4]

Induction of Apoptosis

A key study demonstrated that this compound induces cell death and morphological changes characteristic of apoptosis in human lung cancer (LU99) and stomach cancer (KATO III) cells.[1][2][4] The hallmark of this apoptotic induction was the fragmentation of DNA into oligonucleosomal-sized fragments, which was observed after 2-3 days of treatment with this compound.[1] This suggests that the growth-inhibitory effects of this compound are a direct result of its ability to trigger programmed cell death in these cancer cells.[1][2][4]

Table 2: In Vitro Activity of this compound

| Cell Line | Cancer Type | Effect | Observation | Source |

| LU99 | Human Lung Cancer | Apoptosis Induction | DNA fragmentation after 3 days | Itoh et al., 2008[1] |

| KATO III | Human Stomach Cancer | Apoptosis Induction | DNA fragmentation after 2 days | Itoh et al., 2008[1] |

Signaling Pathway

The precise signaling pathway through which this compound induces apoptosis has not been fully elucidated. However, the observation of DNA fragmentation points to the activation of the caspase cascade, a central component of the apoptotic machinery. A plausible, though currently hypothetical, pathway involves the activation of initiator caspases (e.g., Caspase-8 or Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following is a representative protocol for assessing apoptosis through DNA fragmentation analysis, as was likely used in the characterization of this compound's activity.

Experimental Protocol: DNA Fragmentation Assay

-

Cell Culture and Treatment:

-

Human cancer cells (e.g., LU99 or KATO III) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

-

DNA Extraction:

-

After incubation, both adherent and floating cells are collected by trypsinization and centrifugation.

-

The cell pellet is washed with phosphate-buffered saline (PBS).

-

DNA is extracted from the cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. The protocol should be designed to isolate both high molecular weight and fragmented DNA.

-

-

Agarose Gel Electrophoresis:

-

Equal amounts of DNA from each sample are loaded onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

A DNA ladder standard is run in parallel to estimate the size of the DNA fragments.

-

Electrophoresis is carried out at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

The gel is visualized under UV light and photographed. The presence of a "ladder" of DNA fragments in discrete multiples of approximately 180-200 base pairs is indicative of apoptotic DNA fragmentation.

-

Conclusion and Future Directions

This compound is a naturally occurring ergostanoid with promising anti-cancer properties, specifically the ability to induce apoptosis in lung and stomach cancer cells. As a natural product, its primary source remains the Agaricus blazei mushroom, and its isolation and purification are key to obtaining the compound for research and potential therapeutic development.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis for this compound would provide a reliable and scalable source of the compound, enabling more extensive preclinical and clinical evaluation.

-

Mechanism of Action: Detailed studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its pro-apoptotic effects.

-

In Vivo Efficacy: Evaluation of this compound's anti-tumor activity in animal models is a critical next step to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: A synthetic route would enable the generation of this compound analogs to explore the SAR and potentially develop more potent and selective anti-cancer agents.

References

- 1. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells. | Semantic Scholar [semanticscholar.org]

- 5. This compound | C29H48O3 | CID 14159790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation of an antitumor compound from Agaricus blazei Murill and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Blazein: A Technical Guide to its Discovery, Isolation, and Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Blazein, a bioactive steroid isolated from the medicinal mushroom Agaricus blazei Murrill. It details the foundational research on its discovery and characterization, with a focus on its potent anti-cancer properties. This document synthesizes available data on its isolation, biological effects, and mechanism of action, presenting it in a structured format for researchers and professionals in drug development. While the complete, detailed protocols for isolation and a fully elucidated signaling pathway are not yet publicly available in scientific literature, this guide consolidates the current knowledge to facilitate further investigation into this promising natural compound.

Discovery and Characterization

This compound was first isolated and identified by a team of researchers led by Itoh in 2008.[1][2] The compound was extracted from the fruiting body of the mushroom Agaricus blazei Murrill, a fungus with a history of use in traditional medicine. The structural identification of this compound was accomplished using mass spectrometry and proton nuclear magnetic resonance (¹H-NMR), which confirmed its classification as a steroid.[1][2]

Chemical and Physical Properties

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₈O₃ | Wikipedia |

| Molar Mass | 444.69 g/mol | Wikipedia |

| IUPAC Name | (22E)-6β-Methoxy-5α-ergosta-7,22-diene-3β,5-diol | Wikipedia |

| CAS Number | 126060-09-1 | Wikipedia |

Experimental Protocols

Isolation and Purification of this compound

The seminal work by Itoh et al. (2008) serves as the primary reference for the isolation of this compound.[1][2] However, the publicly available abstracts of this publication do not provide a detailed, step-by-step protocol. The general methodology for isolating steroids and other chemical compounds from Agaricus blazei typically involves the following steps. It is important to note that the specific parameters for this compound isolation would require access to the full text of the original research.

General Experimental Workflow for Compound Isolation from Agaricus blazei

Cell Culture and Viability Assays

The anti-proliferative effects of this compound have been evaluated using standard cell culture and viability assays. The following protocol is based on the methodology described by Chen et al. (2020) for the A549 human lung cancer cell line.[3]

-

Cell Culture: A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

-

Incubation: The cells are incubated with this compound for specific time periods (e.g., 24 and 48 hours).

-

MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, which correlates with the number of viable cells.

Western Blot Analysis

To investigate the effect of this compound on protein expression, Western blot analysis is performed.[3]

-

Protein Extraction: After treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, TNF-α, and a loading control like GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis in various cancer cell lines.

Anti-Proliferative Effects

Studies have shown that this compound inhibits the proliferation of human lung and stomach cancer cells in a concentration- and time-dependent manner.[3]

Table 2: Effect of this compound on the Proliferation of A549 Human Lung Cancer Cells

| Concentration | Incubation Time | Proliferation Inhibition (%) | Source |

| 0.1 mM | 24 hours | Significant | [3] |

| 0.2 mM | 24 hours | Significant | [3] |

| 0.1 mM | 48 hours | Significant | [3] |

| 0.2 mM | 48 hours | Significant | [3] |

Note: Specific percentage of inhibition and IC50 values are not available in the cited abstracts.

Induction of Apoptosis

The primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is characterized by morphological changes such as chromatin condensation and DNA fragmentation into oligonucleosomal-sized fragments.[1][2] This effect has been observed in human lung cancer cells (LU99 and A549) and stomach cancer cells (KATO III).[1][2][3]

Signaling Pathway of this compound-Induced Apoptosis

The precise signaling pathway of this compound-induced apoptosis is not yet fully elucidated. However, research has identified key molecular players involved in this process. This compound treatment has been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in A549 lung cancer cells.[3]

The upregulation of p53 is a critical event in many apoptotic pathways, as it can transcriptionally activate pro-apoptotic genes. TNF-α can also induce apoptosis through its receptor, initiating a caspase cascade. The interplay between this compound, p53, and TNF-α in leading to apoptosis is a key area for future research.

Conclusion and Future Directions

This compound, a steroid isolated from Agaricus blazei Murrill, has emerged as a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis in lung and stomach cancer cells, mediated at least in part by the upregulation of p53 and TNF-α, warrants further investigation.

To advance this compound towards potential therapeutic applications, future research should focus on:

-

Elucidation of the detailed isolation and purification protocol to ensure a consistent and scalable supply for research and development.

-

Determination of the IC50 values of this compound in a broader range of cancer cell lines to better quantify its potency.

-

Comprehensive elucidation of the complete signaling pathway of this compound-induced apoptosis, including the identification of its direct molecular target(s) and downstream effector molecules.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

Blazein and Immunomodulation: An In-depth Technical Guide on the State of Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current understanding of the role of Blazein in immunomodulation. This compound, a steroid isolated from the mushroom Agaricus blazei Murill (AbM), has been primarily investigated for its cytotoxic effects on cancer cells. Our comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its specific immunomodulatory activities. The majority of research on the immunological effects of Agaricus blazei focuses on its rich polysaccharide content, particularly β-glucans, which are well-documented for their potent stimulation of the innate and adaptive immune systems.

This document will first summarize the limited available data on this compound itself. It will then provide an in-depth overview of the immunomodulatory properties of Agaricus blazei Murill extracts, which represent the broader context in which this compound is found. This includes quantitative data on cytokine modulation, detailed experimental protocols from key studies, and a visualization of the primary signaling pathways activated by AbM components. The aim is to provide a thorough understanding of the immunomodulatory potential of the source organism, while clearly delineating the current lack of specific research on this compound's role.

This compound: Current Knowledge and Research Gaps

This compound is a steroid compound that has been isolated from the fruiting bodies of Agaricus blazei Murill.[1][2] Its chemical structure has been identified, and initial research has focused on its potential as an anti-cancer agent.

Cytotoxic and Pro-Apoptotic Effects

The primary research on this compound has demonstrated its ability to induce apoptosis (programmed cell death) in various human cancer cell lines. A key study by Itoh et al. (2008) showed that this compound induces DNA fragmentation, a characteristic of apoptosis, in human lung and stomach cancer cells.[1][3] Further research has suggested that this compound's anti-cancer effects may involve the up-regulation of the tumor suppressor protein p53 and Tumor Necrosis Factor-alpha (TNF-α) within the cancer cells themselves.[2]

While TNF-α is a cytokine with a crucial role in the immune system, its increased expression in this context is linked to the direct cytotoxic effect on tumor cells rather than a broader immunomodulatory response.

The Immunomodulation Knowledge Gap

Despite the implication of TNF-α in one study, there is a notable absence of research directly investigating the immunomodulatory role of isolated this compound. Current scientific literature does not provide data on its effects on immune cells such as macrophages, lymphocytes, natural killer (NK) cells, or dendritic cells. There is no information available regarding its influence on the production of a wider range of cytokines or its involvement in immune signaling pathways. Therefore, the role of this compound in immunomodulation remains largely uncharacterized and presents a significant area for future research.

Immunomodulation by Agaricus blazei Murill: The Broader Context

In contrast to the limited data on this compound, the immunomodulatory properties of the whole Agaricus blazei Murill mushroom and its extracts are well-documented. These effects are primarily attributed to the high concentration of β-glucans, a type of polysaccharide.[4]

Effects on the Innate and Adaptive Immune System

Agaricus blazei extracts have been shown to stimulate both the innate and adaptive immune systems.[4] Components of the mushroom, particularly β-glucans, are recognized by pattern recognition receptors (PRRs) on innate immune cells, such as macrophages and dendritic cells.[4] This interaction triggers a cascade of downstream signaling events, leading to the activation of these cells and the production of various cytokines.

This initial innate response can then shape the subsequent adaptive immune response, including the differentiation of T helper (Th) cells into Th1 or Th2 subtypes.[4] A shift towards a Th1 response is often associated with enhanced anti-tumor and anti-viral immunity.

Quantitative Data on Cytokine and Immune Cell Modulation

Several studies have quantified the effects of Agaricus blazei extracts on immune parameters. The following table summarizes key findings from a clinical study involving an Agaricus blazei-based extract (AndoSan™) in multiple myeloma patients.

| Parameter | Effect of Agaricus blazei Extract | Reference |

| Serum Cytokines | ||

| Interleukin-1 receptor antagonist (IL-1ra) | Significant increase | [5] |

| Interleukin-5 (IL-5) | Significant increase | [5] |

| Interleukin-7 (IL-7) | Significant increase | [5] |

| Immune Cell Populations (in leukapheresis product) | ||

| Regulatory T cells (Treg) | Increased percentage | [5] |

| Plasmacytoid dendritic cells (pDC) | Increased percentage | [5] |

| Gene Expression (in bone marrow) | ||

| Immunoglobulin genes | Increased expression | [5] |

| Killer Immunoglobulin Receptor (KIR) genes | Increased expression | [5] |

| Human Leukocyte Antigen (HLA) genes | Increased expression | [5] |

Experimental Protocols

To provide a deeper understanding of how the immunomodulatory effects of Agaricus blazei are studied, this section details a representative experimental protocol for assessing cytokine production.

In situ Cytokine Production Analysis by Flow Cytometry

This protocol is adapted from methodologies used to evaluate immune responses and can be applied to study the effects of mushroom extracts.

Objective: To measure the intracellular production of cytokines by specific immune cell populations in response to stimulation.

Materials:

-

Test substance (Agaricus blazei extract)

-

Control vehicle

-

Experimental animals (e.g., mice) or human peripheral blood mononuclear cells (PBMCs)

-

Brefeldin A (a protein transport inhibitor that causes cytokines to accumulate in the Golgi apparatus)[6]

-

Cell culture medium (e.g., RPMI-1640)

-

Fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD11b) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Stimulation: Immune cells (e.g., splenocytes from mice treated with the extract or control, or human PBMCs in vitro) are stimulated with a relevant mitogen or antigen in the presence of the test substance.

-

Brefeldin A Treatment: Brefeldin A is added to the cell cultures for the final hours of stimulation to inhibit cytokine secretion.[6]

-

Surface Staining: Cells are harvested and stained with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells, macrophages).

-

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.

-

Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against the cytokines of interest.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of each cell population that is producing a specific cytokine.

Signaling Pathways in Agaricus blazei Immunomodulation

The immunomodulatory effects of Agaricus blazei are initiated by the binding of its components, primarily β-glucans, to receptors on immune cells. This triggers intracellular signaling cascades that lead to the observed cellular responses.

Key Signaling Receptors and Pathways

-

Dectin-1: A major receptor for β-glucans on macrophages and dendritic cells.[4]

-

Toll-like Receptor 2 (TLR2): Also recognizes fungal components and often works in concert with Dectin-1.[4]

-

Complement Receptor 3 (CR3): Another receptor that can bind β-glucans.[4]

Activation of these receptors leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation and immunity, and its activation leads to the transcription of numerous pro-inflammatory and immunomodulatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Visualizing the Signaling Pathway

The following diagram illustrates the general signaling pathway for immunomodulation by Agaricus blazei β-glucans.

Conclusion and Future Directions

The current body of scientific evidence strongly supports the immunomodulatory effects of Agaricus blazei Murill, primarily mediated by its β-glucan components. These effects include the activation of innate immune cells and the modulation of cytokine production, which can influence the direction of the adaptive immune response.

However, the specific role of the steroid this compound in these processes remains unknown. While it exhibits anti-cancer properties through the induction of apoptosis, its direct impact on the immune system has not been investigated. This represents a critical knowledge gap.

Future research should focus on:

-

Investigating the direct effects of isolated this compound on various immune cell populations. This includes assessing its impact on cell viability, activation, and effector functions.

-

Determining the influence of this compound on cytokine and chemokine production by immune cells at both the protein and gene expression levels.

-

Elucidating the potential signaling pathways that this compound might modulate within immune cells. As a steroid, it may interact with nuclear receptors or other intracellular targets.

A thorough investigation into the immunomodulatory properties of this compound will provide a more complete understanding of the bioactivity of Agaricus blazei Murill and could lead to the development of new therapeutic agents for a range of immune-related diseases.

References

- 1. This compound of a new steroid isolated from Agaricus blazei Murrill (himematsutake) induces cell death and morphological change indicative of apoptotic chromatin condensation in human lung cancer LU99 and stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Mushroom Agaricus blazei Murill Elicits Medicinal Effects on Tumor, Infection, Allergy, and Inflammation through Its Modulation of Innate Immunity and Amelioration of Th1/Th2 Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of the Agaricus blazei Murrill-based mushroom extract AndoSan in patients with multiple myeloma undergoing high dose chemotherapy and autologous stem cell transplantation: a randomized, double blinded clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating cytokine production by flow cytometry using brefeldin A in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Solubility and Stability of Blazein: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the in vitro solubility and stability of Blazein is not extensively available in the public domain. This guide provides a comprehensive framework based on established methodologies for compounds with similar characteristics (e.g., steroids, poorly soluble natural products) and general pharmaceutical stability testing guidelines. The experimental protocols and data presented are illustrative and intended to guide future research on this compound.

Introduction to this compound

This compound is a bioactive ergostanoid, a type of steroid, that has been isolated from the fungus Agaricus blazei[1][2]. Its chemical formula is C29H48O3[1]. Preliminary studies have shown that this compound induces apoptosis in human lung and stomach cancer cells, indicating its potential as a therapeutic agent[1]. For any compound to be developed as a drug, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties directly influence its formulation, bioavailability, and shelf-life. This document outlines the standard methodologies for evaluating the in vitro solubility and stability of this compound and provides a template for data presentation.

In Vitro Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. As a steroid, this compound is predicted to have low aqueous solubility. A comprehensive solubility profile is therefore essential.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A standard method for determining solubility is the shake-flask method, which can be adapted to measure both kinetic and thermodynamic solubility[3][4].

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (crystalline powder)

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4, 0.1 N HCl (pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol.

-

Vials, orbital shaker with temperature control, centrifuge, HPLC-UV system.

Methodology:

-

An excess amount of this compound powder is added to a known volume of each solvent in a sealed vial.

-

The vials are placed in an orbital shaker set at a constant temperature (e.g., 25°C and 37°C) and agitated for a defined period[3].

-

For kinetic solubility , aliquots are removed at various time points (e.g., 2, 4, 6, 8, 24 hours), centrifuged to pellet the undissolved solid, and the supernatant is analyzed. This helps understand the dissolution rate.

-

For thermodynamic solubility , the suspension is shaken for a longer period (e.g., 48-72 hours) to ensure equilibrium is reached[3].

-

After the incubation period, the samples are allowed to stand to allow for sedimentation of undissolved particles[4].

-

The supernatant is carefully collected, filtered through a 0.22-µm filter, and diluted appropriately.

-

The concentration of dissolved this compound is quantified using a validated stability-indicating HPLC-UV method.

Data Presentation: this compound Solubility

The following tables illustrate how solubility data for this compound should be structured.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 37°C

| Solvent | pH | Solubility (µg/mL) | Molar Solubility (µM) |

|---|---|---|---|

| 0.1 N HCl | 1.2 | Data | Data |

| PBS | 5.0 | Data | Data |

| PBS | 6.8 | Data | Data |

| Purified Water | 7.0 | Data | Data |

| PBS | 7.4 | Data | Data |

| FaSSIF | 6.5 | Data | Data |

| FeSSIF | 5.0 | Data | Data |

| DMSO | N/A | Data | Data |

| Ethanol | N/A | Data | Data |

Note: Data is hypothetical and requires experimental determination.

In Vitro Stability Assessment

Stability testing is crucial to determine the intrinsic stability of a molecule and to identify degradation pathways. These studies are performed according to International Conference on Harmonisation (ICH) guidelines[5][6].

Experimental Protocol: Stability in Solution

Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, oxidation) in solution to identify potential degradation products and pathways.

Materials:

-

Stock solution of this compound (e.g., in methanol or DMSO).

-

Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8, 7.4), 0.1 N NaOH (pH 13).

-

Hydrogen peroxide (3% and 30%) for oxidative stress.

-

Temperature-controlled chambers, photostability chamber, HPLC-MS/MS system.

Methodology:

-

Preparation: A working solution of this compound (e.g., 100 µg/mL) is prepared by diluting the stock solution into the various stress condition media.

-

Forced Degradation Conditions:

-

Hydrolytic Stability: The this compound solution is incubated in different pH buffers (1.2 to 13) at various temperatures (e.g., 40°C, 60°C, 80°C)[7][8].

-

Oxidative Stability: The solution is treated with hydrogen peroxide at room temperature[8].

-

Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control is run in parallel.

-

-

Time Points: Samples are collected at initial (T=0) and various subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

Analysis:

-

Samples are analyzed by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Mass balance is calculated to ensure all degradation products are accounted for.

-

LC-MS/MS is used to identify the mass of degradation products to help elucidate degradation pathways[8].

-

Data Presentation: this compound Stability

Table 2: Forced Degradation of this compound in Solution

| Stress Condition | Time (hours) | This compound Remaining (%) | No. of Degradants | Major Degradant (m/z) |

|---|---|---|---|---|

| 0.1 N HCl (60°C) | 24 | Data | Data | Data |

| 0.1 N NaOH (40°C) | 8 | Data | Data | Data |

| pH 7.4 Buffer (60°C) | 48 | Data | Data | Data |

| 3% H₂O₂ (RT) | 24 | Data | Data | Data |

| Photostability (ICH Q1B) | - | Data | Data | Data |

Note: Data is hypothetical and requires experimental determination. RT = Room Temperature.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the solubility and stability of this compound.

References

- 1. This compound | C29H48O3 | CID 14159790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. criver.com [criver.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Blazein Spectroscopic Data Analysis: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel therapeutic protein, Blazein. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's biophysical properties through the lens of various spectroscopic techniques.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from spectroscopic analysis of this compound, providing insights into its structural characteristics and stability.

Table 1: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Parameter | Value | Units | Conditions |

| λmax | 280 | nm | Phosphate-buffered saline (PBS), pH 7.4 |

| Molar Extinction Coefficient (ε) at 280 nm | 45,280 | M⁻¹cm⁻¹ | Determined by the Edelhoch method |

| A260/A280 Ratio | 0.58 | - | Indicates low nucleic acid contamination |

Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound

| Secondary Structure | Percentage (%) | Wavelength Range (nm) |

| α-Helix | 42 | 190-250 |

| β-Sheet | 25 | 190-250 |

| Random Coil | 33 | 190-250 |

Table 3: Intrinsic Tryptophan Fluorescence Spectroscopy Data for this compound

| Parameter | Value | Units | Excitation Wavelength (nm) |

| Emission Maximum (λem) | 335 | nm | 295 |

| Quantum Yield (Φ) | 0.18 | - | Compared to N-acetyl-tryptophanamide |

| Stern-Volmer Constant (Ksv) with Acrylamide | 2.5 | M⁻¹ | Indicates moderate solvent exposure of Trp residues |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. UV-Visible Spectroscopy

-

Sample Preparation: this compound was dialyzed against phosphate-buffered saline (PBS), pH 7.4. The final protein concentration was adjusted to 0.5 mg/mL.

-

Instrumentation: A dual-beam spectrophotometer was used for all measurements.

-

Data Acquisition: The absorbance spectrum was recorded from 240 nm to 400 nm at a scan rate of 100 nm/min. A quartz cuvette with a 1 cm path length was used. The buffer (PBS) was used as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) was determined. The A260/A280 ratio was calculated to assess the purity of the protein sample from nucleic acid contamination. The molar extinction coefficient was determined using the Edelhoch method under denaturing conditions (6 M guanidinium chloride).

2.2. Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A stock solution of this compound at 1 mg/mL in PBS was diluted to 0.1 mg/mL with the same buffer.

-

Instrumentation: A J-815 spectropolarimeter equipped with a Peltier temperature controller was used.

-

Data Acquisition: Far-UV CD spectra were collected from 190 nm to 250 nm in a 0.1 cm path length quartz cuvette at 25°C. Three scans were averaged for each spectrum.

-

Data Analysis: The buffer baseline was subtracted from the sample spectrum. The resulting spectrum was converted to mean residue ellipticity [θ]. Deconvolution of the spectra to estimate the secondary structure content was performed using the BeStSel web server.

2.3. Intrinsic Tryptophan Fluorescence Spectroscopy

-

Sample Preparation: this compound was prepared at a concentration of 10 µM in PBS, pH 7.4. For quenching experiments, a 5 M stock solution of acrylamide was used to achieve final concentrations ranging from 0 to 0.5 M.

-

Instrumentation: A fluorescence spectrophotometer was used for all measurements.

-

Data Acquisition: The sample was excited at 295 nm to selectively excite tryptophan residues. Emission spectra were recorded from 305 nm to 450 nm. The excitation and emission slit widths were set to 5 nm.

-

Data Analysis: The wavelength of maximum emission was determined. The quantum yield was calculated relative to N-acetyl-tryptophanamide. Fluorescence quenching data was analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway in which this compound is involved and the general workflow for its spectroscopic analysis.

Caption: Hypothetical signaling cascade involving this compound activation.

Caption: General workflow for spectroscopic analysis of this compound.

Blazein: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blazein is a naturally occurring ergostanoid with emerging interest in the scientific community due to its potential therapeutic properties. Structurally, it is identified as (22E)-ergosta-7,22-diene substituted by hydroxy groups at positions 3 and 5 and a methoxy group at position 6 (the 3beta,5alpha,6beta stereoisomer)[1]. This compound has been isolated from fungal sources and has demonstrated notable biological activities, including the induction of apoptosis in cancer cells, making it a candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of the known natural sources of this compound, a detailed methodology for its extraction and purification, and an exploration of its proposed biosynthetic pathway and mechanism of action.

Natural Sources of this compound

This compound has been identified and isolated from specific species of fungi. The primary documented sources include:

-

Agaricus blazei Murrill : A medicinal mushroom, also known as Himematsutake, from which this compound was first isolated and characterized[2]. This mushroom is the most well-documented source for the extraction of this compound.

-

Xylaria species : this compound has also been reported to be isolated from fungi belonging to the Xylaria genus, indicating a broader, though not ubiquitous, presence within the fungal kingdom[1].

Extraction and Purification of this compound

The following experimental protocol for the extraction and purification of this compound is adapted from a study by Ning Ma and colleagues (2020) which successfully isolated the compound from Agaricus blazei Murrill.

Experimental Protocol

1. Initial Extraction:

-

Fresh fruiting bodies of Agaricus blazei Murrill (2.5 kg) are homogenized.

-

The homogenized tissue is then extracted with acetone (5 L).

-

The resulting extract is concentrated under reduced pressure.

2. Liquid-Liquid Partitioning:

-

The concentrated extract is partitioned between ethyl acetate and water.

-

The ethyl acetate layer, containing this compound, is collected and concentrated.

3. Washing and Drying:

-

The concentrated ethyl acetate fraction is washed sequentially with a saturated sodium bicarbonate (NaHCO3) solution and 1 M hydrochloric acid (HCl).

-

The washed ethyl acetate layer is then dried over anhydrous sodium sulfate (Na2SO4).

4. Column Chromatography:

-

The residue obtained after the removal of ethyl acetate is subjected to column chromatography on silica gel (Wako Gel C-200).

-

The chromatography separates the extract into acidic, basic, and neutral fractions.

5. Isolation of this compound:

-

The neutral fractions are collected and subjected to repetitive silica gel chromatography to yield pure this compound.

6. Final Purification:

-

High-Performance Liquid Chromatography (HPLC) can be employed for the final purification of this compound to achieve high purity.

Quantitative Data

The following table summarizes the quantitative data from the extraction process described by Ning Ma et al. (2020).

| Parameter | Value | Reference |

| Starting Material | 2.5 kg of fresh Agaricus blazei Murrill fruiting bodies | [3] |

| Initial Ethyl Acetate Residue | 7.6 g | [3] |

| Final Yield of this compound | 200 mg | [3] |

Proposed Biosynthesis of this compound

The biosynthesis of this compound, an ergostanoid, is believed to follow the general ergosterol biosynthesis pathway, a complex process well-characterized in fungi. This pathway begins with the synthesis of squalene from mevalonate and involves over 20 enzymatic steps. Ergosterol is a vital component of fungal cell membranes.

This compound is a derivative of ergosterol, and its biosynthesis likely involves further enzymatic modifications of late-stage intermediates in the ergosterol pathway. The key transformations to produce this compound from an ergosterol precursor would involve the introduction of hydroxyl groups at positions 3 and 5 and a methoxy group at position 6. While the specific enzymes responsible for these final modifications in Agaricus blazei have not been elucidated, the general pathway provides a strong foundation for its biosynthetic origin.

Mechanism of Action and Signaling Pathways

This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Studies have indicated its involvement in the upregulation of key tumor suppressor proteins and pro-inflammatory cytokines, as well as the suppression of interleukins that promote cancer cell survival.

p53-Mediated Apoptosis

This compound has been observed to increase the expression of the tumor suppressor protein p53 in human lung cancer A549 cells[3]. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. Activated p53 can transcriptionally activate pro-apoptotic genes, such as BAX, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the caspase cascade, culminating in programmed cell death.

TNF-α Signaling Pathway

In addition to p53, this compound has been shown to upregulate Tumor Necrosis Factor-alpha (TNF-α) in A549 cells[3]. TNF-α is a pleiotropic cytokine that can induce a range of cellular responses, including apoptosis, inflammation, and cell survival. In the context of cancer, TNF-α can bind to its receptor (TNFR1) and initiate a signaling cascade that leads to the activation of caspase-8 and the subsequent execution of apoptosis.

Suppression of Interleukin-6 (IL-6) Signaling

Recent studies have also revealed that this compound can suppress the secretion of Interleukin-6 (IL-6) in murine pleomorphic rhabdomyosarcoma cells. IL-6 is a cytokine that often promotes cancer cell proliferation, survival, and inflammation in the tumor microenvironment. By inhibiting IL-6, this compound may disrupt this pro-survival signaling. The IL-6 signaling cascade typically involves the binding of IL-6 to its receptor, leading to the activation of the JAK/STAT pathway, which in turn upregulates genes involved in cell survival and proliferation.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer properties. Its reliable sourcing from Agaricus blazei Murrill and a defined extraction protocol make it accessible for further research. The elucidation of its precise biosynthetic pathway and a deeper understanding of its interactions with key signaling pathways, such as p53, TNF-α, and IL-6, will be crucial for its potential development as a therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study of this intriguing ergostanoid.

References

Blazein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blazein is a bioactive steroid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Isolated from the medicinal mushroom Agaricus blazei, this compound has demonstrated noteworthy anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Chemical Properties

This compound, with the CAS number 126060-09-1 , is an ergostane-type steroid. Its chemical structure and properties are fundamental to understanding its biological activity and for the development of analytical and synthetic methodologies.[1]

| Property | Value | Source |

| CAS Number | 126060-09-1 | PubChem |

| Molecular Formula | C₂₉H₄₈O₃ | PubChem |

| Molecular Weight | 444.7 g/mol | PubChem |

| IUPAC Name | (3β,5α,6β,22E)-6-Methoxyergosta-7,22-diene-3,5-diol | PubChem |

| Melting Point | Not available in cited sources | - |

| Boiling Point | Not available in cited sources | - |

| Solubility | Not available in cited sources | - |

Experimental Protocols

Extraction and Purification of this compound from Agaricus blazei

1. Sample Preparation:

-

Obtain dried fruiting bodies of Agaricus blazei.

-

Grind the dried mushrooms into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered mushroom is typically subjected to solvent extraction. Methanol is a commonly used solvent for extracting steroids.

-

A Soxhlet apparatus or maceration with stirring at room temperature for an extended period can be employed.

3. Concentration:

-

The resulting extract is filtered to remove solid mushroom debris.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

4. Fractionation and Purification:

-

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.

-

Column Chromatography: This is a key step. The crude extract is loaded onto a silica gel column. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound by comparing with a known standard if available.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound from the enriched fractions obtained from column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A validated HPLC method is crucial for the quantification and quality control of this compound. The following provides a template for developing such a method.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase for steroid analysis. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

-

Detection: The wavelength for UV detection should be determined by measuring the UV spectrum of a purified this compound standard to find its maximum absorbance.

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] This is a critical mechanism for its anti-cancer effects.

Apoptosis Induction in Cancer Cells

Studies have demonstrated that this compound can inhibit the proliferation of human lung and colon cancer cells by triggering apoptosis.[1] A key finding is that this compound treatment leads to the upregulation of the tumor suppressor protein p53 and tumor necrosis factor-alpha (TNF-α).[1]

Proposed Signaling Pathway

Based on the available evidence, a proposed signaling pathway for this compound-induced apoptosis is initiated by the upregulation of p53 and TNF-α.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

This simplified diagram illustrates that this compound treatment leads to an increase in both p53 and TNF-α, which in turn are key regulators that initiate the apoptotic cascade in cancer cells. Further research is needed to elucidate the downstream effectors and the precise molecular interactions in this pathway.

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

The following diagram outlines a typical experimental workflow for characterizing the anti-cancer properties of this compound.

Caption: Experimental workflow for studying this compound's anti-cancer effects.

This workflow starts with the isolation and purification of this compound from its natural source. The purified compound is then used to treat cancer cell lines in vitro. A series of assays are performed to assess its effects on cell proliferation and apoptosis, and to investigate the underlying molecular mechanisms by analyzing protein expression levels. The final step involves the analysis and interpretation of the collected data to understand the signaling pathways involved.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer activity. This guide provides a foundational understanding of its chemical properties, methodologies for its study, and its known mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including detailed characterization of its physical properties, optimization of extraction and purification protocols, and a more in-depth investigation of its signaling pathways. Such studies will be crucial for the potential development of this compound as a novel therapeutic agent.

References

The Enigmatic Role of Blazein in Cellular Signaling: A Review of Current Knowledge

For Immediate Release

A comprehensive review of the steroidal compound Blazein, isolated from the mushroom Agaricus blazei, reveals its pro-apoptotic effects on cancer cells. However, a significant gap in the scientific literature persists regarding its precise mechanism of action on core cellular signaling pathways.

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. This compound, a bioactive steroid identified from the edible and medicinal mushroom Agaricus blazei, has emerged as one such compound of interest. A singular study has demonstrated its ability to induce programmed cell death, or apoptosis, in specific cancer cell lines, yet the intricate molecular pathways it commandeers remain largely uncharted territory. This technical guide aims to synthesize the available information on this compound, highlight the critical knowledge gaps, and provide a framework for future research into its effects on cellular signaling.

This compound and the Induction of Apoptosis

The primary evidence for this compound's biological activity comes from a study by Itoh et al. (2008), which demonstrated that this steroid induces cell death in human lung cancer (LU99) and stomach cancer (KATO III) cells.[1] The hallmark of this cell death was the fragmentation of DNA into oligonucleosomal-sized fragments, a key characteristic of apoptosis.[1] This foundational finding suggests that this compound's growth-inhibitory effects are a direct result of its ability to trigger this intrinsic cell suicide program.[1]

While this initial study was pivotal, it did not elucidate the upstream signaling events that lead to this apoptotic outcome. The precise molecular targets of this compound and the signaling cascades it modulates to initiate apoptosis are currently unknown.

Hypothesized Signaling Pathways

Given that this compound is a steroidal compound, it is plausible that its mechanism of action involves interaction with nuclear hormone receptors, which can, in turn, modulate the activity of key signaling pathways known to regulate apoptosis, such as the MAPK, PI3K/Akt, and NF-κB pathways. It is important to note that the following descriptions are based on the general understanding of how other steroids and natural compounds affect these pathways and have not been experimentally verified for this compound itself.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Depending on the specific stimuli and cellular context, the MAPK pathway can either promote cell survival or induce apoptosis. Future studies could investigate whether this compound activates pro-apoptotic arms of the MAPK pathway, such as JNK and p38, leading to the activation of downstream effectors of apoptosis.

A hypothetical workflow for investigating this compound's effect on the MAPK pathway is presented below.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node for cell survival, proliferation, and growth. Its constitutive activation is a common feature in many cancers, leading to the inhibition of apoptosis. Many natural compounds exert their anti-cancer effects by inhibiting this pathway. Investigating whether this compound treatment leads to a decrease in the phosphorylation of Akt and its downstream targets would be a critical step in understanding its pro-apoptotic mechanism.

A diagram illustrating the potential inhibitory effect of this compound on the PI3K/Akt pathway is provided below.

NF-κB Signaling Pathway